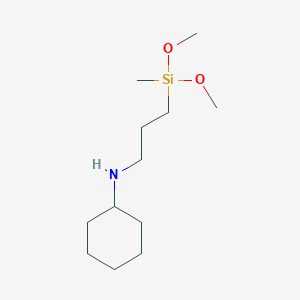

N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine

Overview

Description

N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine: is an organosilicon compound with the chemical formula C12H27NO2Si . It is a colorless to pale yellow liquid with a peculiar odor . This compound is known for its unique structural properties, which combine a cyclohexylamine group with a dimethoxymethylsilyl group, making it a valuable intermediate in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine typically involves the reaction of cyclohexylamine with a silane compound. One common method is the reaction of cyclohexylamine with 3-chloropropylmethyldimethoxysilane under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanol derivatives.

Reduction: Reduction reactions can convert it into different silane derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the dimethoxymethylsilyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Silanol derivatives.

Reduction: Various silane derivatives.

Substitution: Compounds with different functional groups replacing the dimethoxymethylsilyl group.

Scientific Research Applications

N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organosilicon compounds.

Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.

Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. In biological systems, it may act on neurotransmitter pathways, contributing to its potential antidepressant effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of certain receptors and enzymes involved in neurotransmission.

Comparison with Similar Compounds

- N-(3-(Dimethoxy(methyl)silyl)propyl)amine

- N-(3-(Dimethoxy(methyl)silyl)propyl)methylamine

- N-(3-(Dimethoxy(methyl)silyl)propyl)ethylamine

Uniqueness: N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine is unique due to its cyclohexylamine group, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown potential in medical research for its antidepressant effects, which are not commonly observed in other related compounds.

Biological Activity

N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and comparisons with related compounds.

Chemical Structure and Properties

This compound is characterized by a cyclohexylamine moiety attached to a dimethoxymethylsilyl group. This unique structure contributes to its distinctive chemical and biological properties. The compound's molecular formula is , and its structure can be represented as follows:

The mechanism of action of this compound involves interaction with neurotransmitter pathways, suggesting potential antidepressant effects. Research indicates that it may modulate the activity of specific receptors and enzymes involved in neurotransmission, although the precise molecular targets remain under investigation.

Biological Activities

1. Antidepressant Effects:

Studies have indicated that this compound exhibits potential antidepressant properties. It acts on neurotransmitter systems, which could lead to improvements in mood and reductions in depressive symptoms .

2. Synthesis of Bioactive Molecules:

The compound serves as a precursor in the synthesis of various bioactive molecules, making it valuable in medicinal chemistry. Its ability to undergo oxidation, reduction, and substitution reactions allows for the creation of a range of derivatives with potential therapeutic applications.

3. Applications in Biomedical Materials:

Research has explored the use of this compound in creating silicone hydrogels for biomedical applications, highlighting its versatility in material science .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(3-(Dimethoxy(methyl)silyl)propyl)amine | Similar structure without cyclohexyl group | Limited antidepressant activity |

| N-(3-(Dimethoxy(methyl)silyl)propyl)methylamine | Similar structure with methyl substitution | Moderate biological activity |

| N-(3-(Dimethoxy(methyl)silyl)propyl)ethylamine | Similar structure with ethyl substitution | Lower potency compared to cyclohexyl derivative |

This compound stands out due to its cyclohexylamine group, which imparts distinct pharmacological properties not commonly observed in other related compounds .

Case Studies and Research Findings

Several studies have focused on elucidating the biological activity of this compound:

- Study on Antidepressant Activity: A recent study demonstrated that this compound significantly affects serotonin levels in animal models, indicating its potential as an antidepressant agent. The study utilized behavioral assays to assess mood improvement following administration.

- Synthesis Research: Research into the synthesis pathways has shown that this compound can be effectively used as an intermediate for developing other organosilicon compounds with enhanced biological activities .

Properties

IUPAC Name |

N-[3-[dimethoxy(methyl)silyl]propyl]cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NO2Si/c1-14-16(3,15-2)11-7-10-13-12-8-5-4-6-9-12/h12-13H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRZZMBHJXLZRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(CCCNC1CCCCC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80556237 | |

| Record name | N-{3-[Dimethoxy(methyl)silyl]propyl}cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120218-28-2 | |

| Record name | N-[3-(Dimethoxymethylsilyl)propyl]cyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120218-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{3-[Dimethoxy(methyl)silyl]propyl}cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.